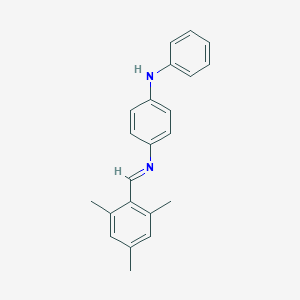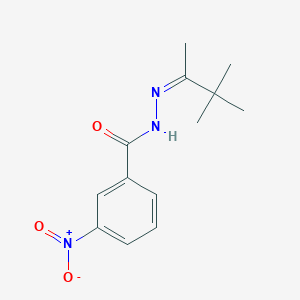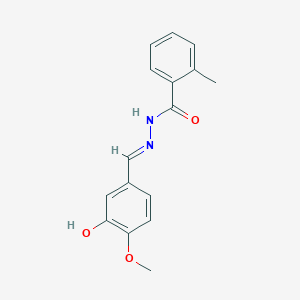
1-{4-nitrophenyl} 4-methyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-{4-nitrophenyl} 4-methyl succinate can be synthesized through esterification reactions. One common method involves the reaction of 4-nitrophenol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 4-nitrophenyl butanedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to remove excess reactants and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanedioic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminophenyl butanedioate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-nitrophenol, butanedioic acid.
Applications De Recherche Scientifique
1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used as a substrate in catalytic reduction reactions to study the activity of various catalysts.
Materials Science: Incorporated into polymers and other materials to impart specific properties
Mécanisme D'action
The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-bromophenyl)butanoate
- Methyl 4-(4-chlorophenyl)butanoate
- Methyl 4-(4-methoxyphenyl)butanoate
Uniqueness
1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H11NO6 |
|---|---|
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
1-O-methyl 4-O-(4-nitrophenyl) butanedioate |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3 |
Clé InChI |
IZRPDUVCUBCZRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326318.png)
![2-Methoxy-4-[2-(3-phenylpropanoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B326320.png)


![(6E)-3-(diethylamino)-6-[(4-ethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326324.png)
![N-{4-[(mesitylmethylene)amino]phenyl}acetamide](/img/structure/B326326.png)
![N-{4-[(4-cyanobenzylidene)amino]phenyl}acetamide](/img/structure/B326327.png)
![2-Methoxy-4-[(phenylimino)methyl]phenyl acetate](/img/structure/B326331.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326332.png)
![2-nitro-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326333.png)

![(6E)-3-(diethylamino)-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326336.png)


